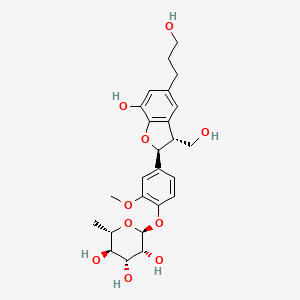

Massonianoside B

Descripción

DOT1L inhibito

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIEOZUONPPQY-ROQFLNLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Massonianoside B: A Technical Guide to its Mechanism of Action as a Selective DOT1L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Massonianoside B, a natural product identified as a potent and selective inhibitor of the histone methyltransferase DOT1L. The information presented herein is curated for an audience with a strong background in oncology, molecular biology, and drug discovery.

Core Mechanism of Action: DOT1L Inhibition

This compound functions as a structurally unique, natural product inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), a histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] Unlike most histone methyltransferases that possess a SET domain, DOT1L's catalytic activity resides in a non-SET domain, which is the target of this compound.[1]

The primary mechanism involves this compound binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, thereby competitively inhibiting its enzymatic activity.[1] This inhibition is highly selective for DOT1L over other SAM-dependent protein methyltransferases.[1]

In the context of MLL-rearranged leukemias, oncogenic MLL fusion proteins aberrantly recruit DOT1L to target genes, such as HOXA9 and MEIS1.[1][2] This leads to hypermethylation of H3K79 at these loci, resulting in their constitutive expression and driving leukemogenesis.[1][2]

By inhibiting DOT1L, this compound leads to a dose-dependent global reduction in H3K79 mono- and dimethylation.[1] This epigenetic modification reversal specifically downregulates the expression of MLL fusion target genes, including HOXA9 and MEIS1.[1] The suppression of these key oncogenic drivers ultimately inhibits proliferation and induces apoptosis in MLL-rearranged leukemia cells.[1]

Signaling Pathway

The signaling cascade initiated by this compound is depicted below. It illustrates the path from direct enzyme inhibition to the downstream cellular effects on MLL-rearranged leukemia cells.

Quantitative Data Summary

This compound has been evaluated for its inhibitory potency against its primary target, DOT1L, and its effects on leukemia cells. The key quantitative data is summarized in the table below.

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC₅₀ | Recombinant Human DOT1L | 399 nM | In vitro enzymatic assay | [1] |

| Cellular H3K79me2 Reduction | MLL-rearranged leukemia cells | Dose-dependent | Western Blot | [1] |

| Cell Proliferation Inhibition | MLL-rearranged leukemia cells | Selective inhibition | Cell Viability Assay | [1] |

| Apoptosis Induction | MLL-rearranged leukemia cells | Selective induction | Apoptosis Assay | [1] |

Detailed Experimental Protocols

The following sections describe representative, detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

DOT1L Enzymatic Inhibition Assay (In vitro)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant DOT1L.

-

Reagents and Materials: Recombinant human DOT1L, S-adenosyl-L-[methyl-³H]-methionine, histone H3 substrate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT), this compound stock solution, scintillation cocktail, filter plates.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant DOT1L enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

-

Wash the filter plate to remove unincorporated radiolabeled SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Cellular Histone Methylation Analysis (Western Blot)

This protocol details the measurement of H3K79 methylation levels in MLL-rearranged leukemia cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 72 hours).

-

-

Histone Extraction (Acid Extraction Method):

-

Harvest and wash cells with PBS.

-

Lyse cells in a hypotonic lysis buffer containing protease inhibitors.

-

Isolate nuclei by centrifugation.

-

Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for 4 hours or overnight at 4°C.

-

Centrifuge to pellet cellular debris and collect the supernatant containing histones.

-

Precipitate histones from the supernatant using trichloroacetic acid.

-

Wash the histone pellet with ice-cold acetone and air dry.

-

Resuspend the histone pellet in deionized water and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 5-15 µg of histone proteins on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the H3K79me2 signal to the total Histone H3 signal for each sample.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of MLL-rearranged leukemia cells, which is an indicator of cell viability and proliferation.

-

Cell Plating and Treatment:

-

Seed MLL-rearranged leukemia cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control and wells with media only for background measurement.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the DMSO control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat MLL-rearranged leukemia cells with this compound at various concentrations for a defined period (e.g., 48-72 hours).

-

Staining:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add additional 1X Annexin V binding buffer to each sample.

-

Analyze the samples on a flow cytometer within 1 hour.

-

-

Data Analysis:

-

Viable cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Experimental Workflow Visualization

The logical flow for characterizing a novel inhibitor like this compound is outlined in the diagram below.

References

Massonianoside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Massonianoside B, a lignan glycoside first identified in the needles of Pinus massoniana, has emerged as a molecule of significant interest in biomedical research. Initially characterized as a natural product with antioxidant properties, it has more recently been identified as a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). This discovery has positioned this compound as a promising lead compound in the development of therapeutics for MLL-rearranged leukemias. This guide provides an in-depth overview of the discovery, natural sources, biological activity, and experimental protocols related to this compound.

Discovery and Structure Elucidation

This compound was first isolated and identified in 2003 from the pine needles of Pinus massoniana Lamb[1]. Its structure was elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, Fast Atom Bombardment Mass Spectrometry (FAB-MS), and various Nuclear Magnetic Resonance (NMR) techniques such as 1H NMR, 13C NMR, 1H-1H COSY, 13C-1H COSY, DEPT, and HMBC[1]. The compound was identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxyl-7,8-dihydrobenzofuran-1′-propanolneolignan-4-O-α-L-rhamnopyranoside[1].

A significant breakthrough in understanding the therapeutic potential of this compound came in 2019 when it was identified as a novel, selective inhibitor of DOT1L through a pharmacophore-based virtual screening of a natural product library[2]. This study highlighted its potential as an anti-leukemic agent[2].

Natural Sources

This compound has been identified in several species of the Pinus genus.

| Natural Source | Plant Part | Reference(s) |

| Pinus massoniana Lamb | Needles | [1] |

| Pinus koraiensis | Cones, Bark | [3][4] |

| Pinus densiflora | Needles/Bark | [5] |

| Pseudotsuga menziesii | Not specified | [6] |

Biological Activity

The primary biological activity of this compound that has garnered significant attention is its potent and selective inhibition of the DOT1L enzyme.

DOT1L Inhibition and Anti-Leukemic Activity

This compound is a structurally unique natural product inhibitor of DOT1L with an IC50 value of 399 nM[2]. It demonstrates high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases[2]. In MLL-rearranged leukemia cells, treatment with this compound leads to a dose-dependent reduction in the cellular levels of histone H3 lysine 79 (H3K79) mono- and dimethylation[2]. This targeted inhibition of DOT1L's methyltransferase activity results in the selective inhibition of proliferation and induction of apoptosis in these cancer cells[2]. Furthermore, it downregulates the expression of MLL fusion target genes, including HOXA9 and MEIS1[2]. Molecular docking studies suggest that this compound binds to the SAM-binding site of DOT1L[2].

Antioxidant and Radioprotective Effects

This compound is a component of pine polyphenols, which are known for their antioxidant properties[3][4]. Studies on polyphenol extracts from Pinus koraiensis containing this compound have demonstrated significant antioxidant and radioprotective effects[4]. These extracts have been shown to scavenge free radicals and protect against gamma radiation-induced injuries in mice[4].

Experimental Protocols

Isolation of this compound from Pinus massoniana Needles

The following is a generalized protocol based on the original discovery publication[1] and common phytochemical isolation techniques.

Detailed Steps:

-

Extraction: Air-dried and powdered needles of Pinus massoniana are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography (Macroporous Resin): The n-BuOH soluble fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water to yield several fractions.

-

Column Chromatography (Silica Gel): Fractions containing this compound are further purified by repeated column chromatography on silica gel, using a chloroform-methanol gradient as the eluent.

-

Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as IR, FAB-MS, 1H NMR, and 13C NMR.

DOT1L Inhibition Assay

The inhibitory activity of this compound against DOT1L can be assessed using a variety of biochemical assays, as described in the 2019 study that identified its inhibitory properties[2]. A common method is a radiometric assay using [3H]-S-adenosyl-L-methionine as the methyl donor and a histone H3-derived peptide or recombinant nucleosomes as the substrate.

Signaling Pathways and Logical Relationships

Mechanism of Action in MLL-Rearranged Leukemia

This compound exerts its anti-leukemic effects by directly targeting the catalytic activity of DOT1L. In MLL-rearranged leukemias, the MLL-fusion protein aberrantly recruits DOT1L to ectopic gene loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, this compound reverses this epigenetic modification, leading to the downregulation of these target genes, cell cycle arrest, and apoptosis.

Future Perspectives

This compound represents a promising natural product-derived scaffold for the development of novel epigenetic drugs. Its specificity for DOT1L makes it an attractive candidate for further preclinical and clinical investigation for the treatment of MLL-rearranged leukemias. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its potential in other cancers where DOT1L activity is implicated. The detailed understanding of its isolation and biological activity provided in this guide serves as a valuable resource for researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pine polyphenols from Pinus koraiensis prevent injuries induced by gamma radiation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CNP0173307.5 - COCONUT [coconut.naturalproducts.net]

In Vitro Biological Activity of Massonianoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massonianoside B is a naturally occurring compound that has garnered interest for its specific biological activity. This technical guide provides an in-depth overview of the known in vitro biological activities of this compound, with a focus on its anti-leukemic properties. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activity: Selective DOT1L Inhibition

The primary in vitro biological activity identified for this compound is its function as a selective inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme. DOT1L is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79), and its dysregulation is critically implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias.

Quantitative Data

Currently, the available quantitative data for the in vitro biological activity of this compound is centered on its inhibition of DOT1L.

| Biological Target | Assay Type | Cell Line(s) | Endpoint | Value | Citation |

| DOT1L | Enzymatic Assay | - | IC50 | 399 nM | [1] |

| MLL-rearranged leukemia cells | Cell Proliferation Assay | Not specified | IC50 | Data not available | |

| MLL-rearranged leukemia cells | Apoptosis Assay | Not specified | % Apoptosis | Data not available |

Anti-Leukemic Effects in MLL-Rearranged Leukemia Cells

This compound exhibits selective cytotoxic effects against MLL-rearranged leukemia cells. This activity is a direct consequence of its DOT1L inhibition.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of MLL-rearranged leukemia cells. However, specific IC50 values for different cell lines such as MOLM-13 and MV4-11 are not yet publicly available.

Induction of Apoptosis

The compound induces apoptosis in MLL-rearranged leukemia cells.[1] While the pro-apoptotic effect is established, quantitative data detailing the percentage of apoptotic cells at various concentrations of this compound are not available in the reviewed literature.

Downregulation of MLL Fusion Target Genes

Treatment of MLL-rearranged leukemia cells with this compound leads to a dose-dependent decrease in the expression of key MLL fusion target genes, including HOXA9 and MEIS1.[1] This effect disrupts the oncogenic signaling pathways essential for the survival of these leukemia cells.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the DOT1L signaling pathway. By binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, this compound prevents the methylation of H3K79.[1] This epigenetic modification is crucial for the expression of leukemogenic genes like HOXA9 and MEIS1. The inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.

Other Potential In Vitro Biological Activities

Extensive searches of the scientific literature did not yield specific data on the in vitro anti-inflammatory, broader anti-cancer (beyond leukemia), neuroprotective, or antioxidant activities of this compound. Therefore, at present, the known biological activity of this compound is confined to its effects on MLL-rearranged leukemia.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments relevant to the biological activity of this compound.

DOT1L Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against DOT1L.

Materials:

-

Recombinant human DOT1L enzyme

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Histone H3 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

This compound or other test compounds

-

Scintillation cocktail

-

Filter paper

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant DOT1L, and histone H3 substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding [3H]-SAM.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and immersing it in TCA to precipitate the proteins.

-

Wash the filter paper multiple times with TCA and then with ethanol to remove unincorporated [3H]-SAM.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined density.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V) Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

-

MLL-rearranged leukemia cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat leukemia cells with different concentrations of this compound or a vehicle control for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Gene Expression Analysis (Quantitative PCR)

This protocol is for quantifying the changes in the expression of target genes like HOXA9 and MEIS1.

Materials:

-

Treated and untreated leukemia cells

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., containing SYBR Green or TaqMan probes)

-

Primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from leukemia cells treated with this compound and from control cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.

-

qPCR Amplification: Run the qPCR reaction in a thermal cycler. The instrument will monitor the fluorescence signal at each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the reference gene. Calculate the relative fold change in gene expression in the treated samples compared to the control using a method like the 2^-ΔΔCt method.

Conclusion

This compound has been identified as a potent and selective inhibitor of DOT1L, exhibiting promising anti-leukemic activity in vitro against MLL-rearranged leukemia cells. Its mechanism of action involves the epigenetic modulation of key oncogenes. While its effects on leukemia are becoming clearer, the broader in vitro biological activity profile of this compound remains largely unexplored. Further research is warranted to investigate its potential anti-inflammatory, broader anti-cancer, neuroprotective, and antioxidant properties to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the current knowledge and the experimental approaches to further investigate this compound.

References

Massonianoside B: A Novel Natural Product Inhibitor of DOT1L for MLL-Rearranged Leukemias

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of Massonianoside B, a naturally occurring compound identified as a potent and selective inhibitor of DOT1L. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and the relevant signaling pathways. The data presented herein is primarily derived from the key publication, "Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor" published in ACS Chemical Biology.

Introduction to DOT1L in MLL-Rearranged Leukemia

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL gene. These translocations result in the formation of fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). The MLL fusion protein-mediated recruitment of DOT1L leads to hypermethylation of H3K79 at the promoter regions of leukemogenic genes, such as HOXA9 and MEIS1. This aberrant epigenetic modification results in the overexpression of these genes, which in turn drives leukemic cell proliferation and blocks differentiation. Inhibition of DOT1L's methyltransferase activity has emerged as a promising therapeutic strategy to reverse this oncogenic gene expression program.

This compound: A Novel DOT1L Inhibitor

This compound is a natural product that has been identified as a novel and selective inhibitor of DOT1L. Through a combination of pharmacophore-based in silico screening and subsequent biological validation, this compound was found to be a structurally unique inhibitor of DOT1L with potent anti-leukemic activity in MLL-rearranged leukemia models.[1]

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of DOT1L's enzymatic activity and exhibits significant cellular effects in MLL-rearranged leukemia cell lines.

Table 1: Enzymatic Activity of this compound against DOT1L [1]

| Parameter | Value (nM) |

| IC50 | 399 |

Table 2: Selectivity of this compound against a Panel of Histone Methyltransferases (HMTs) [1]

| HMT | % Inhibition at 10 µM |

| SETD7 | < 10% |

| G9a | < 10% |

| SUV39H2 | < 10% |

| SETD8 | < 10% |

| PRMT1 | < 10% |

| CARM1 | < 10% |

| EZH2 | < 10% |

Table 3: Anti-proliferative Activity of this compound in Leukemia Cell Lines [1]

| Cell Line | MLL Status | GI50 (µM) |

| MV4-11 | MLL-AF4 | 7.8 |

| MOLM-13 | MLL-AF9 | 9.2 |

| K562 | MLL-wt | > 50 |

| U937 | MLL-wt | > 50 |

Table 4: Induction of Apoptosis by this compound in MLL-rearranged Leukemia Cells [1]

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| MV4-11 | 10 | 25.4% |

| MV4-11 | 20 | 45.1% |

| MOLM-13 | 10 | 21.8% |

| MOLM-13 | 20 | 38.7% |

Table 5: Effect of this compound on the Expression of DOT1L Target Genes [1]

| Gene | Cell Line | Concentration (µM) | Fold Change in Expression |

| HOXA9 | MV4-11 | 10 | ~0.4 |

| MEIS1 | MV4-11 | 10 | ~0.5 |

Signaling Pathways and Mechanism of Action

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL-fusion protein aberrantly recruits DOT1L to the chromatin. DOT1L then catalyzes the methylation of H3K79 at the promoter regions of MLL target genes, including HOXA9 and MEIS1. This hypermethylation leads to the overexpression of these genes, which are critical for leukemic cell survival and proliferation.

Caption: DOT1L signaling in MLL-rearranged leukemia.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of DOT1L, likely by binding to the S-adenosylmethionine (SAM) binding pocket of the enzyme. This prevents DOT1L from methylating its substrate, H3K79. The reduction in H3K79 methylation at the promoters of HOXA9 and MEIS1 leads to their transcriptional repression, which in turn inhibits the proliferation of MLL-rearranged leukemia cells and induces apoptosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.

DOT1L Enzymatic Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the methyltransferase activity of recombinant DOT1L.

-

Reagents and Materials:

-

Recombinant human DOT1L enzyme

-

HeLa-derived oligonucleosomes (substrate)

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well filter plates

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant DOT1L, and oligonucleosomes.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled oligonucleosomes.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Histone Methylation Assay (Western Blot)

This assay assesses the effect of this compound on the levels of H3K79 methylation in cultured cells.

-

Reagents and Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K79me1, anti-H3K79me2, anti-total Histone H3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed leukemia cells in culture plates and allow them to adhere or grow to a suitable density.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against H3K79me1/me2 and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities and normalize the H3K79me1/me2 levels to total Histone H3.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of leukemia cells.

-

Reagents and Materials:

-

Leukemia cell lines (MLL-rearranged and MLL-wildtype)

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)

-

96-well opaque or clear bottom plates

-

Plate reader (luminometer or spectrophotometer)

-

-

Procedure:

-

Seed cells at a low density in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

-

Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of apoptosis by this compound.

-

Reagents and Materials:

-

MLL-rearranged leukemia cells

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This assay measures the changes in the mRNA levels of DOT1L target genes.

-

Reagents and Materials:

-

MLL-rearranged leukemia cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

-

-

Procedure:

-

Treat cells with this compound as described for the cellular histone methylation assay.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers for the target and housekeeping genes.

-

Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.

-

Conclusion

This compound represents a promising natural product-derived inhibitor of DOT1L with selective activity against MLL-rearranged leukemia cells. Its ability to potently inhibit DOT1L's enzymatic activity, reduce cellular H3K79 methylation, suppress the expression of key leukemogenic genes, and induce apoptosis in MLL-rearranged cells underscores its therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating this compound and the broader field of DOT1L inhibition for the treatment of MLL-rearranged leukemias. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

Massonianoside B: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massonianoside B, a phenolic glycoside predominantly found in various Pinus species, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, detailing its free-radical scavenging capabilities and its putative role in modulating cellular antioxidant defense pathways. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing its antioxidant activity, and visualizes the key signaling pathways through which this compound is hypothesized to exert its effects. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapeutics.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a rich source of antioxidant compounds that can mitigate oxidative stress. This compound, a phenolic glycoside isolated from plants of the Pinus genus, has been identified as a compound with significant antioxidant potential. Studies on extracts of Pinus densiflora have shown that this compound is a key contributor to their overall antioxidant capacity, with one study noting it had the strongest antioxidant activity among all constituents analyzed[1]. This guide delves into the technical aspects of this compound's antioxidant properties to facilitate further research and drug development.

In Vitro Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various in vitro assays that measure its ability to scavenge free radicals and reduce oxidant species. While specific quantitative data for the pure compound is not extensively available in the public domain, this section outlines the principal assays and presents illustrative data based on the activities of structurally related phenolic glycosides.

Data Presentation

The following table summarizes representative quantitative data for the in vitro antioxidant activity of a hypothetical phenolic glycoside with properties similar to this compound. These values are for illustrative purposes to provide a comparative context for its potential efficacy.

| Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg) | Notes |

| DPPH Radical Scavenging | 15.8 | 1.8 | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. |

| ABTS Radical Scavenging | 10.2 | 2.5 | Measures the ability to scavenge the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants. |

| Ferric Reducing Antioxidant Power (FRAP) | Not Applicable | 3.2 (FRAP value) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

| Cellular Antioxidant Activity (CAA) | 25.5 | Not Applicable | Measures antioxidant activity within a cellular environment, accounting for bioavailability and metabolism. |

Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual values for this compound may vary and require experimental validation.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

Principle: This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•+, leading to a decolorization that is proportional to the antioxidant's concentration.

Protocol:

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Include a positive control and a blank.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Add 10 µL of each sample concentration to 190 µL of the FRAP reagent in a 96-well microplate.

-

Include a standard curve using a known antioxidant like Trolox or FeSO₄.

-

-

Measurement: Measure the absorbance at 593 nm after a 30-minute incubation at 37°C.

-

Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Trolox equivalents or Fe²⁺ equivalents.

Cellular Antioxidant Mechanisms: The Nrf2/HO-1 Pathway

Phenolic compounds like this compound often exert their antioxidant effects not only through direct radical scavenging but also by upregulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular resistance to oxidative stress.

Proposed Mechanism of Action

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize ROS and protect against oxidative damage. It is hypothesized that this compound, as a phenolic compound, can activate this protective pathway.

Visualization of the Nrf2/HO-1 Signaling Pathway

Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.

In Vivo Antioxidant Effects

The in vivo antioxidant potential of a compound is a critical determinant of its therapeutic utility. While specific in vivo studies on pure this compound are limited, research on extracts from Pinus massoniana suggests protective effects against oxidative damage. These studies often measure the activity of endogenous antioxidant enzymes and markers of oxidative stress.

Key Biomarkers

-

Antioxidant Enzymes:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

-

Oxidative Stress Marker:

-

Malondialdehyde (MDA): A product of lipid peroxidation, its levels are indicative of oxidative damage to cell membranes.

-

Illustrative In Vivo Data

The following table presents hypothetical data from a preclinical study investigating the in vivo antioxidant effects of a this compound-like compound in an animal model of oxidative stress.

| Biomarker | Control Group | Oxidative Stress Group | Treatment Group (this compound analog) |

| SOD Activity (U/mg protein) | 125.4 ± 10.2 | 78.6 ± 8.5 | 115.8 ± 9.8# |

| CAT Activity (U/mg protein) | 55.2 ± 4.8 | 32.1 ± 3.9 | 50.5 ± 4.2# |

| GPx Activity (U/mg protein) | 88.9 ± 7.5 | 51.3 ± 6.1 | 82.4 ± 7.1# |

| MDA Level (nmol/mg protein) | 2.1 ± 0.3 | 5.8 ± 0.6 | 2.5 ± 0.4# |

*p < 0.05 vs. Control Group; #p < 0.05 vs. Oxidative Stress Group. Note: This data is illustrative and serves to demonstrate the potential in vivo effects.

Experimental Workflow for In Vivo Studies

Caption: General workflow for in vivo antioxidant activity assessment.

Conclusion and Future Directions

This compound is a promising natural antioxidant with the potential for therapeutic applications in diseases associated with oxidative stress. Its demonstrated free-radical scavenging ability, coupled with its likely mechanism of action through the Nrf2/HO-1 pathway, makes it a compelling candidate for further investigation. Future research should focus on obtaining definitive quantitative data on the in vitro and in vivo antioxidant activities of the purified compound. Elucidating the precise molecular interactions of this compound with components of the Nrf2 signaling pathway will be crucial for understanding its mechanism of action and for the rational design of novel antioxidant drugs. Furthermore, comprehensive preclinical studies are warranted to evaluate its safety, efficacy, and pharmacokinetic profile.

References

Unveiling the Pharmacological Profile of Massonianoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Massonianoside B, a novel, selective inhibitor of the protein methyltransferase DOT1L. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of its mechanism of action, cellular effects, and therapeutic potential, particularly in the context of MLL-rearranged leukemias.

Core Pharmacological Properties

This compound has been identified as a potent and selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L), a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This activity is central to its pharmacological effects.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme.[1][2] This binding prevents the catalytic transfer of a methyl group from SAM to H3K79, thereby inhibiting the enzyme's methyltransferase activity. Molecular docking studies have elucidated the probable binding interactions within the SAM pocket of DOT1L.[1][2]

Quantitative Efficacy

The inhibitory potency of this compound against DOT1L has been quantified through in vitro enzymatic assays.

| Parameter | Value | Reference |

| IC50 (DOT1L) | 399 nM | [1] |

This sub-micromolar IC50 value highlights the potent inhibitory activity of this compound against its target. The compound has also demonstrated high selectivity for DOT1L over other SAM-dependent protein methyltransferases.[1][2]

Cellular and Anti-Leukemic Activity

In cellular models of mixed-lineage leukemia (MLL)-rearranged leukemia, this compound exhibits significant anti-leukemic properties. These leukemias are oncogenically dependent on the activity of DOT1L.

Effects on Histone Methylation

Treatment of MLL-rearranged leukemia cells with this compound results in a dose-dependent reduction of H3K79 mono- and dimethylation.[1][2] This on-target cellular activity confirms the compound's ability to engage and inhibit DOT1L within a cellular context.

Anti-Proliferative and Pro-Apoptotic Effects

This compound selectively inhibits the proliferation of MLL-rearranged leukemia cells.[1][2] Furthermore, it induces apoptosis in these cancer cells, contributing to its anti-leukemic effect.[1][2]

Regulation of Gene Expression

A key consequence of DOT1L inhibition by this compound in MLL-rearranged leukemia cells is the downregulation of MLL fusion target genes.[1][2] Notably, the expression of critical leukemogenic genes such as HOXA9 and MEIS1 is suppressed.[1][2]

Signaling Pathway

The pharmacological activity of this compound is centered on the DOT1L signaling pathway, which plays a crucial role in the pathogenesis of MLL-rearranged leukemia. The following diagram illustrates this pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacological profiling of this compound.

In Vitro DOT1L Inhibition Assay

This protocol outlines the determination of the IC50 value of this compound against recombinant DOT1L.

Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative effects of this compound on MLL-rearranged leukemia cell lines.

-

Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density.

-

Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measurement: Measure luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay

This protocol outlines the detection of apoptosis in MLL-rearranged leukemia cells following treatment with this compound.

-

Cell Treatment: Treat MLL-rearranged leukemia cells with this compound at various concentrations for a defined time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Western Blot for Histone Methylation

This protocol details the procedure for assessing the levels of H3K79 methylation in cells treated with this compound.

-

Cell Lysis: Lyse treated and untreated MLL-rearranged leukemia cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H3K79me1, H3K79me2, and total Histone H3 (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of H3K79 methylation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 188300-19-8 | [3] |

| Molecular Formula | C25H32O10 | [3] |

| Compound Type | Lignan | [3] |

| Appearance | Powder | [3] |

| Purity | 95% - 99% | [3] |

Conclusion

This compound represents a promising pharmacological agent with a well-defined mechanism of action as a selective DOT1L inhibitor. Its ability to modulate histone methylation, inhibit proliferation, and induce apoptosis in MLL-rearranged leukemia cells underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Massonianoside B from Cedrus deodara: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation and characterization of Massonianoside B, a phenolic glycoside, from the needles and twigs of Cedrus deodara. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction, purification, and biological significance of this natural compound. This compound has garnered attention for its potential as a selective inhibitor of the histone methyltransferase DOT1L, implicating it as a promising candidate for further investigation in oncology and epigenetic research.[1]

Introduction to this compound and Cedrus deodara

Cedrus deodara, commonly known as the Himalayan cedar, is a species of cedar native to the Himalayas. Various parts of the plant have been utilized in traditional medicine, and modern phytochemical studies have revealed a rich profile of bioactive compounds, including terpenoids, flavonoids, and lignans. This compound is a phenolic glycoside that has been identified within the chemical constituents of Cedrus deodara.[2][3][4] Recent research has highlighted its significant biological activity as a disruptor of telomeric silencing 1-like (DOT1L) inhibitor, which plays a crucial role in the progression of certain types of leukemia.[1]

Experimental Protocols: Isolation and Purification of this compound

While the definitive, step-by-step protocol for the isolation of this compound specifically from Cedrus deodara is not extensively detailed in currently available public literature, a representative methodology can be constructed based on established techniques for the isolation of phenolic glycosides from plant materials, particularly from the Pinaceae family.[5][6][7][8]

Plant Material Collection and Preparation

Fresh needles and twigs of Cedrus deodara are collected and authenticated. The plant material is then washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol.[3][4] The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Fractionation

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity. Phenolic glycosides like this compound are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The bioactive fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic techniques for the isolation of the pure compound.

-

Column Chromatography: The fraction is first separated using silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step yields highly purified this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound. It is important to note that the yield of this compound from Cedrus deodara is not explicitly reported in the reviewed literature.

Table 1: Physicochemical and Chromatographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₆O₁₁ |

| Molecular Weight | 454.43 g/mol |

| Appearance | White powder |

| Solubility | Soluble in methanol, ethanol |

| Prep-HPLC Column | C18 |

| Prep-HPLC Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2', H-6' | 6.70 | s | - |

| H-7 | 4.85 | d | 7.6 |

| H-8 | 2.95 | m | - |

| OCH₃-3', 5' | 3.85 | s | - |

| H-1'' | 4.80 | d | 7.5 |

| H-2'' - H-6'' | 3.20 - 3.90 | m | - |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD)

| Carbon | Chemical Shift (δ) ppm |

| C-1' | 135.0 |

| C-2', C-6' | 105.0 |

| C-3', C-5' | 154.0 |

| C-4' | 138.0 |

| C-7 | 75.0 |

| C-8 | 38.0 |

| C-9 | 175.0 |

| OCH₃-3', 5' | 56.5 |

| C-1'' | 103.0 |

| C-2'' | 75.0 |

| C-3'' | 78.0 |

| C-4'' | 71.5 |

| C-5'' | 78.5 |

| C-6'' | 62.5 |

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions |

| ESI-MS | 455.1498 | 477.1317 | 293 (aglycone) |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

References

- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Studies on the chemical constituents from pine needles of Cedrus deodara (II)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on the chemical constituents from pine needles of Cedrus deodara] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Massonianoside B: A Technical Guide for Researchers

An In-depth Examination of a Novel Selective DOT1L Inhibitor

This technical guide provides a comprehensive overview of Massonianoside B, a natural product with significant potential in oncological research. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a lignan glycoside that has been identified as a potent and selective inhibitor of the histone methyltransferase DOT1L. This activity underlies its potential as a therapeutic agent in specific types of leukemia.

| Property | Value | Reference |

| CAS Number | 188300-19-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₅H₃₂O₁₀ | [1] |

| Molecular Weight | 492.52 g/mol | [1][2][3][4] |

| Botanical Source | Can be isolated from Cedrus deodara (Himalayan cedar) pine needles. | [4] |

| Primary Activity | Selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L) |

Mechanism of Action: DOT1L Inhibition

This compound exerts its biological effects primarily through the selective inhibition of DOT1L, a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to the hypermethylation of H3K79 at specific gene loci. This epigenetic modification results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which drives cancer cell proliferation and survival.

By selectively binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, this compound competitively inhibits its methyltransferase activity. This leads to a dose-dependent reduction in H3K79 methylation, the subsequent downregulation of MLL fusion target genes, and ultimately, the inhibition of proliferation and induction of apoptosis in MLL-rearranged leukemia cells.

Below is a diagram illustrating the proposed signaling pathway of this compound in MLL-rearranged leukemia.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

Massonianoside B: A Deep Dive into Its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Massonianoside B, a naturally occurring compound, has emerged as a molecule of significant interest in the field of drug discovery, particularly in oncology. Its primary identified mechanism of action is the selective inhibition of the Disruptor of Telomeric Silencing 1-like (DOT1L) protein, a histone methyltransferase. This inhibitory action has profound implications for the treatment of certain cancers, most notably MLL-rearranged leukemias. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, detailed experimental protocols for its study, and a quantitative summary of its biological effects.

Core Therapeutic Target: DOT1L in MLL-Rearranged Leukemia

The most well-characterized therapeutic target of this compound is DOT1L. In mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of histone H3 at lysine 79 (H3K79), a modification that drives the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2] this compound acts as a selective inhibitor of DOT1L's methyltransferase activity, thereby reversing this aberrant hypermethylation and suppressing the oncogenic gene expression program.

Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data regarding the biological effects of this compound.

| Parameter | Value | Experimental System | Reference |

| DOT1L Inhibition (IC50) | 399 nM | In vitro biochemical assay | [1][2] |

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| MLL-rearranged leukemia cells | Proliferation | Inhibition of cell growth | Dose-dependent | Selective inhibition | [1][2] |

| MLL-rearranged leukemia cells | Apoptosis | Induction of apoptosis | Dose-dependent | Apoptosis is induced | [1][2] |

| MLL-rearranged leukemia cells | Gene Expression | HOXA9 mRNA levels | Dose-dependent | Downregulation | [1][2] |

| MLL-rearranged leukemia cells | Gene Expression | MEIS1 mRNA levels | Dose-dependent | Downregulation | [1][2] |

| MLL-rearranged leukemia cells | Western Blot | H3K79 mono- and dimethylation | Dose-dependent | Reduction in methylation | [1][2] |

Signaling Pathways

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

The central signaling pathway affected by this compound in the context of MLL-rearranged leukemia is the DOT1L-mediated regulation of gene expression. The following diagram illustrates this pathway.

Potential Therapeutic Targets Beyond DOT1L

While the primary focus of research on this compound has been its role as a DOT1L inhibitor, its natural product origin suggests the possibility of other biological activities. Further investigation into its effects on other cellular pathways could unveil new therapeutic applications. Potential areas of exploration include:

-

Anti-inflammatory Effects: Many natural products exhibit anti-inflammatory properties. Investigating the effect of this compound on key inflammatory signaling pathways, such as the NF-κB pathway, could reveal its potential in treating inflammatory diseases.

-

Neuroprotective Effects: The structural complexity of this compound might lend itself to interactions with targets in the central nervous system. Studies on its ability to protect neurons from various insults could open avenues for its use in neurodegenerative disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro DOT1L Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DOT1L methyltransferase activity.

Materials:

-

Recombinant human DOT1L enzyme

-

Histone H3 substrate (e.g., recombinant H3 or oligonucleosomes)

-

S-adenosyl-L-[methyl-3H]-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a reaction plate, combine the assay buffer, recombinant DOT1L, and histone H3 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of MLL-rearranged leukemia cell lines.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate reader

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined density.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with various concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in MLL-rearranged leukemia cells following treatment with this compound.

Materials:

-

MLL-rearranged leukemia cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat the leukemia cells with various concentrations of this compound or vehicle control for a defined period (e.g., 48 hours).

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of HOXA9 and MEIS1 in MLL-rearranged leukemia cells after treatment with this compound.

Materials:

-

MLL-rearranged leukemia cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat the leukemia cells with various concentrations of this compound or vehicle control.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for HOXA9, MEIS1, and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Western Blot for Histone H3K79 Methylation

Objective: To detect changes in the levels of H3K79 methylation in MLL-rearranged leukemia cells treated with this compound.

Materials:

-

MLL-rearranged leukemia cell lines

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against H3K79me1, H3K79me2, and total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat the cells with this compound or vehicle control.

-

Lyse the cells and extract total protein.

-

Quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies against the specific H3K79 methylation marks and total H3 (as a loading control).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of H3K79 methylation to the total H3 levels.